1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiobarbituric acid derivative characterized by a 1,3-diazinane-4,6-dione core substituted with a sulfanylidene (thione) group at position 2 and a 4-ethoxyphenyl group at position 1.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-9-5-3-8(4-6-9)14-11(16)7-10(15)13-12(14)18/h3-6H,2,7H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZMDSSTMINRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919771 | |
| Record name | 3-(4-Ethoxyphenyl)-6-hydroxy-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91393-32-7 | |
| Record name | Barbituric acid, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091393327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Ethoxyphenyl)-6-hydroxy-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the ethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated ethoxyphenyl derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with various molecular targets. The sulfanylidene moiety can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxyphenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing specificity and potency.
Comparison with Similar Compounds
Primidone (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione)
- Structure : Lacks the sulfanylidene group (position 2: oxygen instead of sulfur) and features ethyl and phenyl groups at position 4.
- Properties/Applications: A barbiturate-class anticonvulsant metabolized to phenobarbital. The absence of the thione group reduces acidity compared to thiobarbiturates, affecting pharmacokinetics .
- Key Difference : Replacement of sulfur with oxygen alters hydrogen-bonding capacity and metabolic stability.
Thiobarbituric Acid (2-sulfanylidene-1,3-diazinane-4,6-dione)
- Properties/Applications : Widely used in colorimetric assays (e.g., malondialdehyde detection in oxidative stress studies). The unsubstituted structure allows broad reactivity with carbonyl compounds .
- Key Difference : The target compound’s 4-ethoxyphenyl group enhances steric bulk and lipophilicity, which may limit its utility in certain analytical applications.
Substituent Modifications at Position 1
1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Structure : Methoxy group replaces ethoxy at the para position of the phenyl ring.
- Properties : Reduced lipophilicity (logP lower by ~0.5 compared to ethoxy) due to shorter alkyl chain. This may improve aqueous solubility but decrease membrane permeability .
- Key Difference : Ethoxy’s larger size in the target compound could enhance binding affinity in hydrophobic environments (e.g., enzyme active sites).
1-(4-Chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Structure : Chlorine substituent at the phenyl ring and ethyl group at position 5.
- Properties: The electron-withdrawing chlorine increases the thione’s acidity (pKa ~1–2 units lower), enhancing reactivity in nucleophilic reactions.
- Key Difference : Chlorine’s electronic effects contrast with ethoxy’s electron-donating nature, suggesting divergent chemical and biological behaviors.
Complex Derivatives and Functionalization
5-Ethyl-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione (Thiopentobarbituric Acid)
- Structure : Branched sec-pentyl and ethyl groups at position 5.
- Properties/Applications : Increased lipophilicity (logP ~3.5) enhances blood-brain barrier penetration, making it a short-acting anesthetic. The target compound’s aryl substituent may limit CNS activity due to higher polarity .
- Key Difference : Aliphatic vs. aromatic substitution at position 5 directs applications toward either CNS activity (aliphatic) or targeted molecular interactions (aromatic).
(5E)-1-(4-Bromophenyl)-5-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Structure : Extended conjugation via a furan-methylidene group and bromo/nitro substituents.
- Bromine adds steric hindrance and halogen-bonding capability .
- Key Difference : The target compound’s simpler structure lacks extended conjugation, favoring synthetic accessibility over specialized functionalities.
Biological Activity
1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS No. 91393-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: 1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Molecular Formula: C12H12N2O3S
- Molecular Weight: 252.30 g/mol
The presence of the ethoxy group enhances its solubility and reactivity, which may play a crucial role in its biological activity.
The biological activity of 1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is thought to stem from its ability to interact with various molecular targets:
- Thiol Interactions: The sulfanylidene moiety can react with thiol groups in proteins, potentially inhibiting enzyme activity.
- Hydrophobic Binding: The ethoxyphenyl group may facilitate binding to hydrophobic pockets in target proteins, enhancing specificity and potency.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(4-Ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit significant antimicrobial properties. For instance, derivatives of thiourea-based compounds have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 0.25 | S. aureus |
| Compound C | 0.78 | P. aeruginosa |
Anticancer Potential
Research has explored the anticancer properties of this compound and its analogs. The mechanism involves inducing apoptosis in cancer cells through the modulation of cell signaling pathways.
Case Study:
A study investigated the effects of a similar compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Table 2: Anticancer Activity Against MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the ethoxy group or the diazinane ring can significantly alter biological activity. For example, substituents on the phenyl ring may enhance or reduce potency against specific targets.
Comparison Table: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| -OCH3 | Increased solubility |
| -Cl | Enhanced antibacterial effect |
| -F | Improved anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
